molecular formula C18H18N2O4 B3955275 ethyl 3-{[4-(acetylamino)benzoyl]amino}benzoate

ethyl 3-{[4-(acetylamino)benzoyl]amino}benzoate

Cat. No. B3955275
M. Wt: 326.3 g/mol
InChI Key: MECMVAVWJYCXHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-{[4-(acetylamino)benzoyl]amino}benzoate, also known as EABA, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications.

Mechanism of Action

The mechanism of action of ethyl 3-{[4-(acetylamino)benzoyl]amino}benzoate is not fully understood. However, studies suggest that this compound may inhibit the activity of certain enzymes, such as matrix metalloproteinases (MMPs), which are involved in cancer cell growth and invasion.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound has been found to inhibit MMP activity, as mentioned above. Physiologically, this compound has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 3-{[4-(acetylamino)benzoyl]amino}benzoate in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. Additionally, this compound has been shown to have low toxicity in animal studies. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer.

Future Directions

There are several future directions for research on ethyl 3-{[4-(acetylamino)benzoyl]amino}benzoate. One potential direction is to investigate its use in combination with other cancer therapies to enhance their efficacy. Another direction is to explore its potential use in the treatment of other diseases, such as inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Scientific Research Applications

Ethyl 3-{[4-(acetylamino)benzoyl]amino}benzoate has been found to have potential uses in scientific research, particularly in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells, specifically breast cancer cells, by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

ethyl 3-[(4-acetamidobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-3-24-18(23)14-5-4-6-16(11-14)20-17(22)13-7-9-15(10-8-13)19-12(2)21/h4-11H,3H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECMVAVWJYCXHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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